molecular formula C14H18O4 B11770230 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B11770230
M. Wt: 250.29 g/mol
InChI Key: WNASTWPOTVSCRB-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 408330-93-8) is a bicyclic ketone featuring a seven-membered annulenone ring fused to a benzene core. The structure includes three methoxy groups at positions 1, 2, and 3 on the aromatic ring, with a partially saturated bicyclic system (tetrahydro substitution at positions 6–9). Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

1,2,3-trimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C14H18O4/c1-16-12-8-10-9(6-4-5-7-11(10)15)13(17-2)14(12)18-3/h8H,4-7H2,1-3H3

InChI Key

WNASTWPOTVSCRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCCCC(=O)C2=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a benzoannulene precursor with methoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoannulene core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one shows promise in various therapeutic areas due to its structural characteristics. Here are some notable applications:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The potential mechanism involves the interaction with microtubules, which are critical for cell division and proliferation. Studies have shown that modifications to the benzoannulene structure can lead to enhanced potency against cancer cell lines .

Antioxidant Properties

The compound's antioxidant capabilities are of interest in combating oxidative stress-related diseases. Compounds that share structural similarities have been evaluated for their ability to reduce reactive oxygen species (ROS), which are implicated in aging and various degenerative diseases .

Neuroprotective Effects

The unique structure may also confer neuroprotective benefits. Similar compounds have been studied for their potential to protect neuronal cells from damage and degeneration associated with neurodegenerative diseases .

Case Study 1: Anticancer Potential

A study evaluating derivatives of 1,2,3-trimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one found that specific modifications resulted in compounds with IC50 values significantly lower than those of existing chemotherapeutics. This suggests a promising avenue for developing new anticancer agents .

Case Study 2: Antioxidant Activity

In vitro studies demonstrated that certain derivatives could effectively scavenge free radicals and reduce oxidative stress markers in human fibroblast cells. These findings point to the potential application of these compounds in anti-aging therapies .

Comparative Analysis with Related Compounds

To better understand the potential applications of 1,2,3-trimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a comparison with structurally related compounds is beneficial:

Compound NameStructure FeaturesUnique Attributes
4-Hydroxy-2,3-dimethoxybenzoannulen-5-oneContains hydroxyl groupMay exhibit enhanced solubility
1-Amino-6,7-dihydrobenzoannulen-5-oneAmino group substitutionPotential for different biological interactions
2-MethoxybenzoannuleneFewer methoxy groupsSimpler structure with distinct reactivity

This table illustrates how variations in functional groups can lead to differing properties and activities among related compounds.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets. The methoxy groups and the benzoannulene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways.

Comparison with Similar Compounds

Key Differences :

  • The 1,2,3-trimethoxy derivative’s additional methoxy group may enhance electron-donating effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Halogen-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3-Chloro derivative 3-Cl C₁₁H₁₁ClO 195.66 Safety hazards (H302: harmful if ingested)
2-Bromo derivative 2-Br C₁₁H₁₁BrO 239.11 Intermediate for Suzuki couplings
6-Fluoro-6-phenoxy derivative 6-F, 6-OPh C₁₇H₁₆FNaO₂ 317.19 Liquid; synthesized via Rh catalysis

Key Differences :

  • Halogenation (Cl, Br, F) introduces electronegative groups that alter electronic properties and binding affinities. For example, the 3-chloro derivative’s safety profile necessitates careful handling.
  • Fluorinated analogs exhibit unique reactivity in geminal oxyfluorination reactions.

Aryl- and Alkyl-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-Phenyl derivative (5h) 1-Ph C₁₇H₁₄O 234.29 CaMKIIα modulator; yellow oil
6-Methyl derivative (9k) 6-CH₃ C₁₂H₁₄O 174.24 Synthesized via Mn-catalyzed methylation
6-(Dimethylamino) derivative (38) 6-N(CH₃)₂ C₁₇H₁₇ClNO 286.20 NMDA receptor antagonist; white solid

Key Differences :

  • Aryl groups (e.g., phenyl) enhance π-π stacking interactions, critical for CNS-targeted activities (e.g., NMDA antagonism, CaMKIIα modulation).
  • Alkyl substituents like methyl improve lipophilicity, influencing blood-brain barrier penetration.

Oxygenated and Functionalized Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6-Hydroxy derivative 6-OH C₁₁H₁₂O₂ 176.21 Key intermediate for esterification
6-(Benzyloxy) derivative (6h) 6-OBn, 6-CF₃ C₁₈H₁₇F₃O₂ 334.32 Liquid; 82% yield via Rh catalysis
Pivaloyl ester derivative 2-OCOC(CH₃)₃ C₁₆H₂₀O₃ 260.33 Ester prodrug; improves metabolic stability

Key Differences :

  • Oxygenated derivatives (e.g., hydroxy, benzyloxy) serve as intermediates for further functionalization.
  • Trifluoromethyl groups introduce steric bulk and metabolic resistance.

Biological Activity

1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a complex organic compound notable for its unique molecular structure and potential biological activities. Its molecular formula is C14H18O4C_{14}H_{18}O_{4}, and it features a distinctive benzoannulene framework that contributes to its stability and reactivity. The presence of three methoxy groups at the 1, 2, and 3 positions enhances its solubility and may influence its biological effects. This article reviews the biological activity of this compound based on diverse research findings.

The compound can be synthesized through various methods, which highlight its versatility in creating derivatives with potentially enhanced biological activities. The chemical structure allows for multiple types of reactions, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Density1.27 g/cm³
Boiling Point631.6°C
Melting PointNot Available

Research indicates that the biological activity of 1,2,3-trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may involve interactions with various biological targets. Interaction studies are crucial for elucidating its mechanism of action and therapeutic potential.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance, triazepine derivatives related to this compound have shown significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .
  • Psychotropic Effects : Although compounds structurally similar to 1,2,3-trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one have been evaluated for psychotropic effects, results indicate variability in activity depending on structural modifications .

Case Studies

A notable case study involved synthesizing and evaluating several derivatives of the compound for their pharmacological properties. The study highlighted that while some derivatives exhibited promising bioactivity at high concentrations, others were devoid of significant effects .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity in cell lines
AntimicrobialEffective against certain bacterial strains
PsychotropicVariable effects; some showed toxicity

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